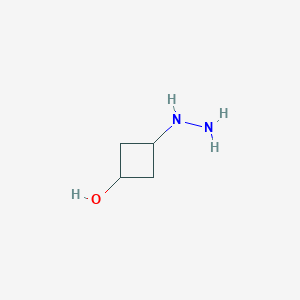

Rel-(1s,3s)-3-hydrazinylcyclobutan-1-ol

Beschreibung

Rel-(1s,3s)-3-Hydrazinylcyclobutan-1-ol is a chiral cyclobutane derivative featuring a hydrazinyl substituent at the 3-position and a hydroxyl group at the 1-position. Its stereochemistry (rel-(1s,3s)) is critical for its reactivity and applications in asymmetric synthesis and medicinal chemistry. The compound’s small ring system introduces strain, while the hydrazinyl group enhances nucleophilicity, making it a versatile intermediate in organocatalysis and pharmaceutical synthesis.

Synthetic routes often employ transition metal-catalyzed asymmetric reactions to achieve high stereoselectivity. For example, scandium or other rare-earth metal complexes with chiral ligands can induce the desired stereochemistry during cyclization or substitution steps . Applications span from serving as a building block in bioactive molecule synthesis (e.g., kinase inhibitors) to acting as a ligand in enantioselective catalysis.

Eigenschaften

IUPAC Name |

3-hydrazinylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c5-6-3-1-4(7)2-3/h3-4,6-7H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEGLUHDWLLYFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1s,3s)-3-hydrazinylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of Rel-(1s,3s)-3-hydrazinylcyclobutan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(1s,3s)-3-hydrazinylcyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The hydrazinyl group can be reduced to form an amine.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Formation of cyclobutanone derivatives.

Reduction: Formation of cyclobutylamines.

Substitution: Formation of substituted cyclobutane derivatives.

Wissenschaftliche Forschungsanwendungen

Rel-(1s,3s)-3-hydrazinylcyclobutan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of Rel-(1s,3s)-3-hydrazinylcyclobutan-1-ol involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Cyclopropane vs. Cyclobutane Derivatives

Cyclopropane-based analogs, such as the spirocyclopropane oxindoles reported by Feng and Liu (2018), exhibit distinct reactivity due to higher ring strain (27 kcal/mol vs. 26 kcal/mol for cyclobutane). This strain enhances electrophilicity, enabling faster ring-opening reactions compared to cyclobutanes. For instance, spirocyclopropane oxindoles undergo diastereodivergent alkylation with β,γ-unsaturated α-keto esters under Sc(III) catalysis, achieving 72–99% enantiomeric excess (ee) . In contrast, Rel-(1s,3s)-3-hydrazinylcyclobutan-1-ol’s reduced strain favors stability, making it preferable for applications requiring prolonged shelf life or controlled release.

Hydrazinyl vs. Amino/Azide Substituents

Hydrazinyl groups differ from primary amines or azides in their nucleophilicity and redox activity. For example:

- Hydrazinyl derivatives (e.g., the target compound) participate in condensation reactions to form hydrazones, useful in prodrug design.

- Amino-substituted cyclobutanes (e.g., 3-aminocyclobutan-1-ol) are less nucleophilic but more basic, favoring salt formation in drug formulations.

- Azide analogs (e.g., 3-azidocyclobutan-1-ol) enable click chemistry but require careful handling due to explosivity.

Biologische Aktivität

Introduction

Rel-(1s,3s)-3-hydrazinylcyclobutan-1-ol is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Rel-(1s,3s)-3-hydrazinylcyclobutan-1-ol features a cyclobutane ring with a hydrazine functional group. The stereochemistry at the 1 and 3 positions is significant for its biological interactions. The chemical formula can be represented as:

| Property | Value |

|---|---|

| Molecular Weight | 115.13 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| LogP | Not available |

The biological activity of Rel-(1s,3s)-3-hydrazinylcyclobutan-1-ol is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in inflammatory pathways.

- Cytokine Modulation : It has been reported to influence cytokine production, particularly in the context of autoimmune diseases. The modulation of cytokines such as IL-17 and IFN-gamma could be pivotal in its therapeutic effects.

Case Studies

- Anti-inflammatory Effects : In a study examining the effects of hydrazine derivatives on inflammation, Rel-(1s,3s)-3-hydrazinylcyclobutan-1-ol demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests a potential role in treating conditions characterized by chronic inflammation.

- Neuroprotective Activity : Another investigation highlighted the neuroprotective properties of hydrazinyl compounds. Rel-(1s,3s)-3-hydrazinylcyclobutan-1-ol showed promise in reducing oxidative stress markers in neuronal cell lines, indicating potential applications in neurodegenerative diseases.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.